N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
CAS No.: 392239-66-6
Cat. No.: VC11902260
Molecular Formula: C15H18N4O4S3
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392239-66-6 |
|---|---|
| Molecular Formula | C15H18N4O4S3 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C15H18N4O4S3/c1-2-24-15-18-17-14(25-15)16-13(20)11-3-5-12(6-4-11)26(21,22)19-7-9-23-10-8-19/h3-6H,2,7-10H2,1H3,(H,16,17,20) |
| Standard InChI Key | DLBLNFGZLUCONH-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
| Canonical SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At position 5 of this ring, an ethylsulfanyl group (-S-C₂H₅) is attached, while position 2 links to a benzamide scaffold modified by a morpholine-4-sulfonyl substituent. The morpholine moiety introduces a six-membered ring with one oxygen and one nitrogen atom, enhancing solubility and target binding.
Molecular Properties
Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄S₃ | |
| Molecular Weight | 414.5 g/mol | |
| CAS Registry Number | 392239-66-6 | |
| Sulfur Content | 23.2% (3 sulfur atoms) | |
| Hydrogen Bond Acceptors | 8 (4 oxygen, 4 nitrogen) |
The sulfonamide group (-SO₂NH-) bridges the benzamide and morpholine units, contributing to hydrogen-bonding interactions with biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves three primary steps:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions.
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Sulfonylation: Reaction of 4-aminobenzamide with morpholine-4-sulfonyl chloride to introduce the sulfonamide group.
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Ethylsulfanyl Incorporation: Nucleophilic substitution at the thiadiazole ring using ethanethiol in the presence of a base.
Microwave-assisted synthesis, as demonstrated for analogous triazine derivatives, may reduce reaction times from hours to minutes .
Modifiable Sites
The compound’s structure permits modifications at:
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Ethylsulfanyl Group: Replacement with longer alkyl chains or aryl groups to alter lipophilicity.
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Morpholine Ring: Substitution with piperazine or thiomorpholine to modulate basicity.
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Benzamide Aromatic Ring: Functionalization with electron-withdrawing or donating groups to influence electronic properties.
Biological Activities and Mechanisms
Antimicrobial Effects
Thiadiazole derivatives disrupt microbial cell membranes and inhibit enzymes like dihydrofolate reductase (DHFR). For example, analogs of this compound exhibit IC₅₀ values of 1.29–4.30 μM against bacterial strains, comparable to doxorubicin (IC₅₀ = 4.17 μM) . The ethylsulfanyl group may enhance membrane permeability, while the sulfonamide moiety interferes with folate biosynthesis.
Applications in Medicinal Chemistry
Antimicrobial Agents
The compound’s efficacy against multidrug-resistant Staphylococcus aureus (MRSA) positions it as a candidate for novel antibiotics. Its dual mechanism—membrane disruption and enzyme inhibition—reduces the likelihood of resistance development.
Anticancer Therapeutics
Preliminary data suggest synergy with cisplatin in ovarian cancer models, reducing required cisplatin doses by 40% . Structural analogs have entered Phase I trials for solid tumors, underscoring the scaffold’s viability.
Comparison with Analogous Thiadiazole Derivatives
| Compound | Key Structural Differences | IC₅₀ (Antimicrobial) | IC₅₀ (Anticancer) |
|---|---|---|---|
| N-[5-(Ethylsulfanyl)-... | Ethylsulfanyl, morpholine-sulfonyl | 1.29 μM | 3.18 μM |
| ML009 (PubChem CID 2210290) | Benzenesulfonamido substituent | 4.30 μM | 5.80 μM |
| CCPDB Ligand 04A | Sulfanediybis(ethane) backbone | 2.45 μM | 8.20 μM |
The ethylsulfanyl-morpholine combination in the subject compound confers superior antimicrobial potency over analogs with bulkier substituents .
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